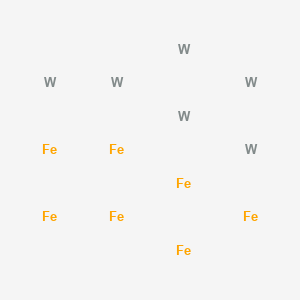
Iron;tungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron;tungsten, also known as iron tungsten composite, is a compound that combines the properties of both iron and tungsten. This compound is known for its high density, strength, and resistance to wear and corrosion. It is commonly used in various industrial applications, including the production of heavy-duty machinery and tools.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron tungsten composites can be synthesized using various methods, including sol-gel, mechanical alloying, and chemical vapor deposition. One common method involves the use of citric acid-based sol-gel, where iron and tungsten precursors are mixed and subjected to specific thermal treatments to form the composite .
Industrial Production Methods
In industrial settings, iron tungsten composites are often produced through high-temperature reduction processes. Tungsten trioxide and iron oxide are reduced using hydrogen gas at elevated temperatures to form the composite material. This method ensures uniform distribution of tungsten and iron within the composite, enhancing its mechanical properties .
Analyse Chemischer Reaktionen
Types of Reactions
Iron tungsten composites undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of both iron and tungsten, which can interact with different reagents under specific conditions.
Common Reagents and Conditions
Oxidation: Iron tungsten composites can be oxidized using oxygen or air at high temperatures, forming iron oxide and tungsten oxide.
Reduction: Reduction reactions typically involve hydrogen gas or carbon monoxide, which reduce the oxides to their metallic forms.
Substitution: Substitution reactions can occur with halogens, where tungsten or iron atoms are replaced by halogen atoms under specific conditions
Major Products Formed
The major products formed from these reactions include iron oxide, tungsten oxide, and various halides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Iron tungsten composites have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including the degradation of volatile organic compounds.
Biology: Investigated for their potential use in biological imaging and as contrast agents due to their high density.
Medicine: Explored for use in radiation shielding and as components in medical devices.
Industry: Widely used in the production of heavy-duty machinery, cutting tools, and wear-resistant coatings
Wirkmechanismus
The mechanism of action of iron tungsten composites involves their ability to interact with various molecular targets and pathways. For example, in catalytic applications, the composite’s surface provides active sites for the adsorption and reaction of molecules. The presence of both iron and tungsten enhances the redox properties of the composite, making it effective in catalyzing reactions such as the degradation of chlorobenzene and toluene .
Vergleich Mit ähnlichen Verbindungen
Iron tungsten composites can be compared with other similar compounds, such as:
Iron Molybdenum: Similar in terms of high density and strength but differs in its catalytic properties.
Tungsten Carbide: Known for its extreme hardness and wear resistance, but lacks the magnetic properties of iron tungsten composites.
Iron Nickel: Offers good mechanical properties but does not match the high-temperature stability of iron tungsten composites .
Conclusion
Iron tungsten composites are versatile materials with a wide range of applications in various fields. Their unique combination of properties makes them valuable in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
12023-83-5 |
|---|---|
Molekularformel |
Fe7W6 |
Molekulargewicht |
1494.0 g/mol |
IUPAC-Name |
iron;tungsten |
InChI |
InChI=1S/7Fe.6W |
InChI-Schlüssel |
VVRLVZNQBBVHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[W].[W].[W].[W].[W].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



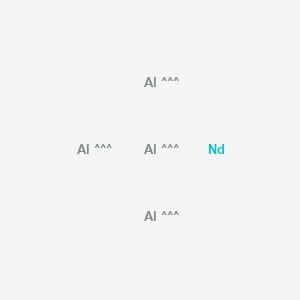

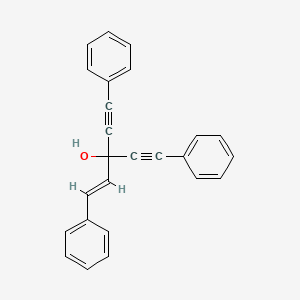
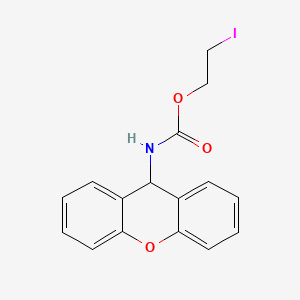
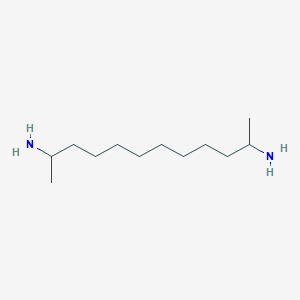
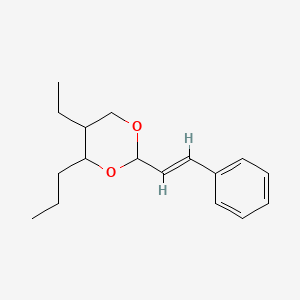


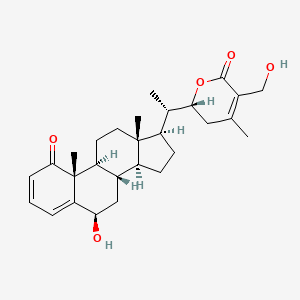

![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
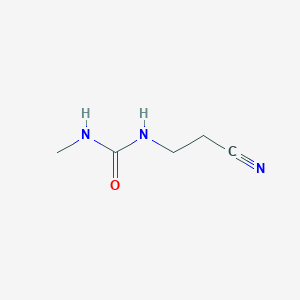
![Didecyl 2-[(3-methylphenyl)methyl]butanedioate](/img/structure/B14731480.png)
